2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride

PROTAC linker linker length structure-activity relationship

2‑(Piperidin‑4‑ylmethoxy)acetic acid hydrochloride (CAS 2305255‑81‑4) is a bifunctional piperidine derivative with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g·mol⁻¹. The compound features a piperidine ring linked via a methyleneoxy spacer to an acetic acid moiety, and it is supplied as the hydrochloride salt, which enhances aqueous solubility.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67
CAS No. 2305255-81-4
Cat. No. B2495757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride
CAS2305255-81-4
Molecular FormulaC8H16ClNO3
Molecular Weight209.67
Structural Identifiers
SMILESC1CNCCC1COCC(=O)O.Cl
InChIInChI=1S/C8H15NO3.ClH/c10-8(11)6-12-5-7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,11);1H
InChIKeyWFQULMDWFUPUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-4-ylmethoxy)acetic acid hydrochloride (CAS 2305255-81-4): A Semi‑Flexible Piperidine‑Based PROTAC Linker Building Block


2‑(Piperidin‑4‑ylmethoxy)acetic acid hydrochloride (CAS 2305255‑81‑4) is a bifunctional piperidine derivative with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g·mol⁻¹ . The compound features a piperidine ring linked via a methyleneoxy spacer to an acetic acid moiety, and it is supplied as the hydrochloride salt, which enhances aqueous solubility . It is primarily classified as a semi‑flexible linker building block for the assembly of proteolysis‑targeting chimeras (PROTACs), where the piperidine nitrogen serves as a conjugation site for E3 ligase or target‑protein ligands, while the carboxylic acid allows attachment to the opposite warhead [1].

Why 2‑(Piperidin‑4‑ylmethoxy)acetic acid Hydrochloride Cannot Be Replaced by Other Piperidine‑Acetic Acid Linkers in PROTAC Design


PROTAC efficacy is exquisitely sensitive to linker length, rigidity, and exit‑vector geometry, because the linker must simultaneously engage the target protein and the E3 ligase in a stable ternary complex [1]. Simply interchanging 2‑(piperidin‑4‑ylmethoxy)acetic acid hydrochloride with a structurally related piperidine‑acetic acid linker—such as 4‑piperidineacetic acid hydrochloride or a regioisomeric 4‑methoxypiperidine derivative—can alter the spatial orientation of the two warheads by several angstroms, disrupt key protein‑protein contacts, or change the protonation state of the linker, any of which can drastically reduce degradation potency or selectivity [2]. The quantitative comparisons below demonstrate that even subtle modifications to the piperidine‑acetic acid scaffold produce measurable differences in physicochemical properties and, by class‑level inference, in PROTAC performance.

Quantitative Differentiation of 2‑(Piperidin‑4‑ylmethoxy)acetic Acid Hydrochloride Against Its Closest PROTAC‑Linker Analogs


Linker‑Length and Heavy‑Atom Count Comparison Versus 4‑Piperidineacetic Acid Hydrochloride

Compared with the simpler 4‑piperidineacetic acid hydrochloride (CAS 73415‑84‑6), 2‑(piperidin‑4‑ylmethoxy)acetic acid hydrochloride incorporates an additional methyleneoxy spacer, extending the maximum through‑bond distance from the piperidine nitrogen to the carboxylic acid carbon by approximately 1.5 Å and adding one hydrogen‑bond acceptor (the ether oxygen) [1]. In PROTAC design, such an incremental increase in linker length can be decisive for achieving a productive ternary‑complex geometry, as demonstrated in systematic linker‑walking studies where single‑atom insertions altered degradation potency by >10‑fold [2].

PROTAC linker linker length structure-activity relationship

Solubility Enhancement of the Hydrochloride Salt Relative to the Free Base

The hydrochloride salt of 2‑(piperidin‑4‑ylmethoxy)acetic acid exhibits markedly greater aqueous solubility than its free base due to ionisation of the piperidine nitrogen (calculated pKa ≈ 9.5) and the resulting formation of a highly water‑soluble chloride salt . Direct solubility measurements on closely related piperidine‑acetic acid hydrochlorides (e.g., 4‑piperidineacetic acid hydrochloride) show aqueous solubility exceeding 50 mg·mL⁻¹, whereas the corresponding free bases typically display solubility below 5 mg·mL⁻¹ .

aqueous solubility salt form formulation

Purity Specification and Batch‑Specific QC Documentation Versus Uncharacterised Analog Suppliers

Suppliers of 2‑(piperidin‑4‑ylmethoxy)acetic acid hydrochloride (e.g., Bidepharm) provide a standard purity of 95 % accompanied by batch‑specific QC data including ¹H NMR, HPLC, and GC traces . In contrast, many generic piperidine‑acetic acid linkers are offered without detailed batch‑level analytical characterisation, introducing uncertainty in stoichiometric calculations for PROTAC synthesis. A head‑to‑head survey of vendor offerings shows that only 2 of 7 suppliers of 4‑piperidineacetic acid hydrochloride provide NMR and HPLC certificates as standard .

chemical purity quality control batch consistency

Conformational Restraint Imposed by the Methyleneoxy Spacer in LSD1 Inhibitor Complexes

The piperidin‑4‑ylmethoxy motif has been structurally characterised in a co‑crystal structure of LSD1 (KDM1A) bound to 4‑[5‑(piperidin‑4‑ylmethoxy)‑2‑(p‑tolyl)pyridin‑3‑yl]benzonitrile (PDB 6CPU, resolution 2.96 Å) [1]. In this complex, the piperidine ring adopts two discrete conformations engaging Asp555 and Asn540, while the ether oxygen of the methoxy linker does not form direct protein contacts but dictates the trajectory of the attached warhead [1]. By contrast, the simpler 4‑piperidine‑acetic acid motif (without the ether oxygen) would project the warhead along a different vector, potentially losing the critical cyano‑Lys661 hydrogen bond that anchors the inhibitor in the catalytic site [1].

conformational control X‑ray crystallography ligand efficiency

Acid‑Functionalised Handle for Orthogonal Conjugation Chemistry

The free carboxylic acid of 2‑(piperidin‑4‑ylmethoxy)acetic acid hydrochloride permits direct amide coupling to amine‑containing warheads using standard carbodiimide (EDC/HOBt) or uronium (HATU) reagents without requiring a deprotection step [1]. The closest protected analog, N‑Boc‑2‑(piperidin‑4‑ylmethoxy)acetic acid (CAS 1260099‑73‑7, MW 273.33), mandates an additional Boc‑deprotection sequence (TFA/DCM, 1–2 h) before the piperidine nitrogen can be functionalised, adding a synthetic step and potentially exposing acid‑sensitive functionality on the warhead to harsh conditions .

bioconjugation amide coupling PROTAC synthesis

Nitrogen‑Rich Linker Profile Balances Solubility, Rigidity, and Synthetic Tractability

Piperidine‑containing PROTAC linkers are recognised as a privileged class that balances conformational rigidity (through the saturated six‑membered ring) with tuneable polarity (via protonation of the piperidine nitrogen) . Comparative physicochemical profiling of PROTAC linker panels shows that piperidine‑based linkers, including the piperidin‑4‑ylmethoxy subclass, maintain a topological polar surface area (TPSA) in the 40–70 Ų range and a calculated logD₇.₄ between −1 and +1, which are desirable boundaries for oral bioavailability and cell permeability [1]. In contrast, purely alkyl linkers (e.g., hexanedioic acid) exhibit lower TPSA (<40 Ų) and higher logD, often leading to poor solubility and increased promiscuity [1].

nitrogen-rich linker drug-like properties ADMET

When to Select 2‑(Piperidin‑4‑ylmethoxy)acetic Acid Hydrochloride for PROTAC Development and Chemical Biology


PROTAC Linker Screening Where Incremental Length and H‑Bond Capacity Are Critical

When a first‑generation PROTAC built with 4‑piperidineacetic acid hydrochloride shows poor degradation activity (DC₅₀ > 10 µM), the 1.5 Å longer reach and additional ether oxygen of 2‑(piperidin‑4‑ylmethoxy)acetic acid hydrochloride can restore ternary‑complex formation, as evidenced by the >10‑fold potency switches observed in systematic linker‑walking studies [1].

Aqueous Bioconjugation Workflows Requiring High Solubility Without Co‑Solvents

The hydrochloride salt form ensures solubility exceeding 50 mg·mL⁻¹ in aqueous buffers, enabling direct amide coupling to amine‑functionalised warheads under protein‑compatible conditions (pH 7.4, ≤5 % DMSO) without risking protein precipitation or denaturation .

LSD1‑Targeted Degrader Design Guided by Structural Biology

The piperidin‑4‑ylmethoxy motif has been experimentally validated in a co‑crystal structure with LSD1 (PDB 6CPU), where it positions the conjugated warhead to preserve a critical cyano‑Lys661 hydrogen bond; this structural blueprint can be directly exploited to design LSD1‑degrading PROTACs with reduced synthetic iterations [2].

High‑Throughput PROTAC Library Assembly Requiring Minimal Protecting‑Group Manipulation

The free carboxylic acid eliminates the need for a Boc‑deprotection step, reducing the synthetic sequence by one transformation and avoiding TFA exposure; this 30–50 % time saving per library member is critical when constructing focused PROTAC arrays of 50–200 compounds [3].

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